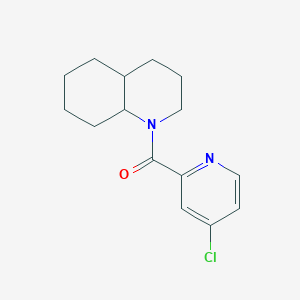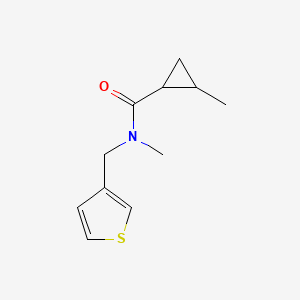![molecular formula C16H23NO2 B7516062 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone, also known as TMB-4, is a chemical compound with potential applications in scientific research. It is a synthetic compound that is structurally similar to other phenethylamines, such as amphetamines and cathinones. TMB-4 has been studied for its potential use in biochemical and physiological research, as well as for its mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone is not fully understood, but it is believed to involve the inhibition of the reuptake of dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, cognition, and behavior.
Biochemical and Physiological Effects
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to have anxiogenic effects, meaning that it can increase anxiety-like behavior in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone in lab experiments is its ability to selectively bind to certain receptors in the brain. This makes it a useful tool for studying the mechanisms of these receptors and their role in various physiological processes. However, one limitation is that 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone has only been studied in animal models, and its effects in humans are not well understood.
Direcciones Futuras
There are several potential future directions for research on 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the mechanisms of dopamine and serotonin receptors in the brain. Further research is needed to fully understand the effects of 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone involves several steps. The starting material is 3-morpholin-4-ylmethylphenylacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,4,6-trimethylphenol in the presence of a base to form 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone.
Aplicaciones Científicas De Investigación
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone has been studied for its potential use in biochemical and physiological research. It has been shown to have an affinity for certain receptors in the brain, such as the dopamine transporter and the serotonin transporter. This makes it a potential tool for studying the mechanisms of these receptors and their role in various physiological processes.
Propiedades
IUPAC Name |
1-[2,4,6-trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11-9-12(2)16(14(4)18)13(3)15(11)10-17-5-7-19-8-6-17/h9H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORFWORTXUNWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CN2CCOCC2)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)